Cas no 790689-63-3 ((2R,5R)-5-methylpyrrolidin-2-ylmethanol)

(2R,5R)-5-methylpyrrolidin-2-ylmethanol 化学的及び物理的性質
名前と識別子
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- ((2R,5R)-5-methylpyrrolidin-2-yl)methan-1-ol
- FCH955184
- 5beta-Methylpyrrolidine-2beta-methanol
- (2R,5R)-5-methylpyrrolidin-2-ylmethanol
-
- インチ: 1S/C6H13NO/c1-5-2-3-6(4-8)7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
- InChIKey: JMGBOXZFLWUSLH-PHDIDXHHSA-N
- SMILES: OC[C@H]1CC[C@@H](C)N1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.9
- トポロジー分子極性表面積: 32.299
(2R,5R)-5-methylpyrrolidin-2-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-116987-0.05g |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol |
790689-63-3 | 0.05g |
$1957.0 | 2023-02-18 | ||
Enamine | EN300-116987-1.0g |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol |
790689-63-3 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-116987-10.0g |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol |
790689-63-3 | 10.0g |
$10018.0 | 2023-02-18 | ||
Enamine | EN300-116987-250mg |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol |
790689-63-3 | 250mg |
$2143.0 | 2023-10-03 | ||
Enamine | EN300-116987-2500mg |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol |
790689-63-3 | 2500mg |
$4566.0 | 2023-10-03 | ||
Enamine | EN300-116987-100mg |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol |
790689-63-3 | 100mg |
$2050.0 | 2023-10-03 | ||
Enamine | EN300-116987-5000mg |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol |
790689-63-3 | 5000mg |
$6757.0 | 2023-10-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557264-1g |
((2R,5R)-5-methylpyrrolidin-2-yl)methanol |
790689-63-3 | 98% | 1g |
¥30531.00 | 2024-07-28 | |
Enamine | EN300-116987-0.5g |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol |
790689-63-3 | 0.5g |
$2236.0 | 2023-02-18 | ||
Enamine | EN300-116987-0.25g |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol |
790689-63-3 | 0.25g |
$2143.0 | 2023-02-18 |
(2R,5R)-5-methylpyrrolidin-2-ylmethanol 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
(2R,5R)-5-methylpyrrolidin-2-ylmethanolに関する追加情報
(2R,5R)-5-Methylpyrrolidin-2-ylmethanol
The compound (2R,5R)-5-methylpyrrolidin-2-ylmethanol with CAS No. 790689-63-3 is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule belongs to the class of pyrrolidine derivatives, which are known for their versatility in organic synthesis and biological activities.
Recent studies have highlighted the importance of chiral centers in determining the pharmacokinetic and pharmacodynamic properties of molecules. In the case of (2R,5R)-5-methylpyrrolidin-2-ylmethanol, the two chiral centers at positions 2 and 5 play a crucial role in its stereochemical behavior. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate the exact configuration of these chiral centers, which is essential for understanding its interactions with biological systems.
The synthesis of (2R,5R)-5-methylpyrrolidin-2-ylmethanol has been optimized through various methodologies, including asymmetric catalysis and enantioselective reductions. These methods have enabled the efficient production of this compound with high enantiomeric excess, making it suitable for use in preclinical studies. The compound's ability to form hydrogen bonds and its rigid structure contribute to its stability in various chemical environments, which is a desirable trait for drug candidates.
In terms of applications, (2R,5R)-5-methylpyrrolidin-2-ylmethanol has shown promise in the development of novel therapeutic agents. Preclinical studies have demonstrated its potential as a modulator of ion channels and receptors, which are critical targets in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, this compound has been investigated for its anti-inflammatory properties, suggesting its utility in inflammatory diseases.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions of (2R,5R)-5-methylpyrrolidin-2-ylmethanol. Molecular docking studies have revealed key binding motifs that contribute to its bioactivity. These insights have paved the way for rational drug design strategies aimed at improving its potency and selectivity.
The physical and chemical properties of (2R,5R)-5-methylpyrrolidin-2-ylmethanol have been extensively characterized using modern analytical techniques. Its solubility profile, logP value, and metabolic stability are critical factors that influence its pharmacokinetics. Studies conducted using in vitro models have provided valuable information about its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for predicting its behavior in vivo.
In conclusion, (2R,5R)-5-methylpyrrolidin-2-ylmethanol represents a valuable molecule with diverse applications in pharmaceutical research. Its unique stereochemistry, coupled with advances in synthetic and computational methods, positions it as a promising candidate for future drug development efforts.
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